![molecular formula C17H28ClN5O3 B3985207 N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride](/img/structure/B3985207.png)
N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of certain enzymes and has shown promise in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride involves the inhibition of phosphodiesterase enzymes. This results in an increase in cyclic nucleotide levels, which can have various downstream effects on cellular signaling pathways. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular disease. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride is its potent inhibitory effects on certain enzymes. This makes it a useful tool for studying the role of these enzymes in cellular signaling pathways. However, one limitation is that it may have off-target effects and may not be specific to the enzyme of interest. Additionally, its hydrophobic nature may make it difficult to work with in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, further research is needed to better understand its mechanism of action and its potential off-target effects. Finally, there is a need for the development of more specific inhibitors of the enzymes targeted by this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride has been extensively studied for its scientific research applications. It has been shown to be a potent inhibitor of certain enzymes, including phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels. This makes it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3.ClH/c23-22(24)17-3-2-15(21-8-5-18-6-9-21)14-16(17)19-4-1-7-20-10-12-25-13-11-20;/h2-3,14,18-19H,1,4-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTNPCBJLXRCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3985124.png)
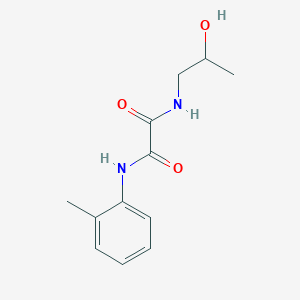
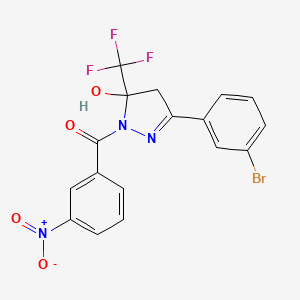
![3-isobutyl-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985138.png)
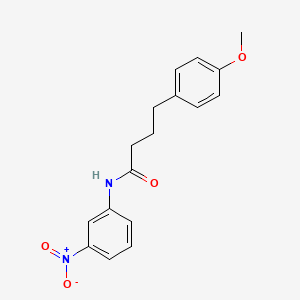
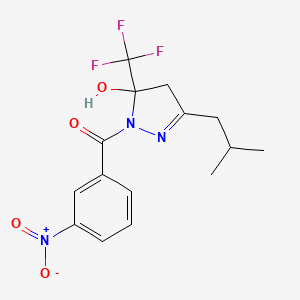
![N-(2-cyanoethyl)-N-[(5-formyl-2-furyl)methyl]methanesulfonamide](/img/structure/B3985151.png)
![3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3985155.png)

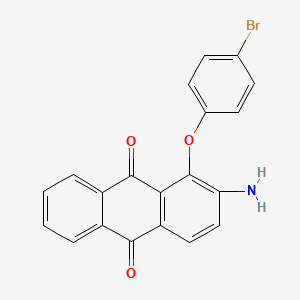
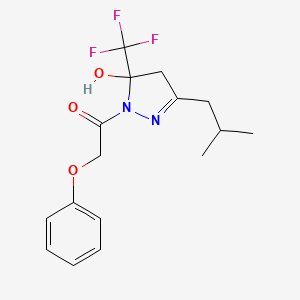
![3-(3-bromophenyl)-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985201.png)
![methyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3985214.png)
